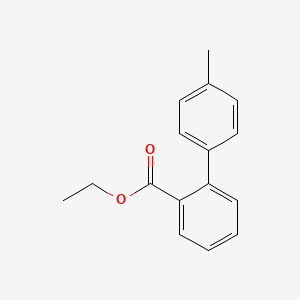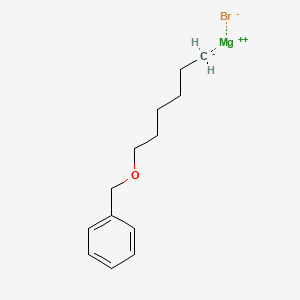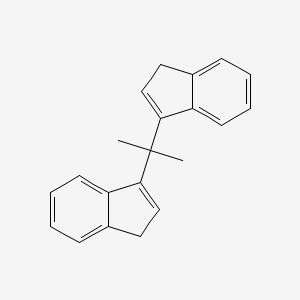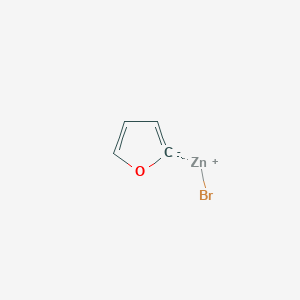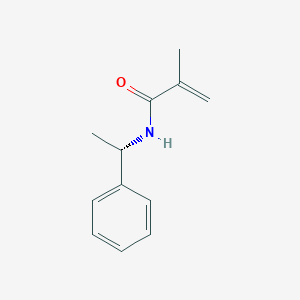
L-N-(alpha-Phenylethyl)methacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-N-(alpha-Phenylethyl)methacrylamide (PNMA) is a synthetic organic compound that has been studied extensively in the past few decades. It is a member of the acrylamide family and is often used as a building block in the synthesis of other compounds. PNMA has been studied for its potential applications in biochemistry, medicine, and materials science.
科学研究应用
L-N-(alpha-Phenylethyl)methacrylamide has been studied extensively in the past few decades for its potential applications in biochemistry, medicine, and materials science. In biochemistry, L-N-(alpha-Phenylethyl)methacrylamide has been used as a substrate for enzymatic reactions and as a component of biosensors. In medicine, L-N-(alpha-Phenylethyl)methacrylamide has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, L-N-(alpha-Phenylethyl)methacrylamide has been used as a monomer for the synthesis of polymers and as a component of nanomaterials.
作用机制
The mechanism of action of L-N-(alpha-Phenylethyl)methacrylamide is not completely understood. However, it is believed that L-N-(alpha-Phenylethyl)methacrylamide is able to interact with certain proteins and enzymes in the body, which may affect their activity and function. L-N-(alpha-Phenylethyl)methacrylamide is also believed to be able to interact with certain receptors in the body, which may affect their activity and function.
Biochemical and Physiological Effects
L-N-(alpha-Phenylethyl)methacrylamide has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that L-N-(alpha-Phenylethyl)methacrylamide is able to alter the activity of certain enzymes, which may affect the metabolism of certain compounds. Studies have also shown that L-N-(alpha-Phenylethyl)methacrylamide is able to interact with certain receptors in the body, which may affect the activity of certain hormones and neurotransmitters.
实验室实验的优点和局限性
L-N-(alpha-Phenylethyl)methacrylamide has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. L-N-(alpha-Phenylethyl)methacrylamide is also relatively non-toxic, which makes it safe to use in lab experiments. However, L-N-(alpha-Phenylethyl)methacrylamide is not water soluble, which can limit its use in certain experiments. Additionally, L-N-(alpha-Phenylethyl)methacrylamide is not very soluble in organic solvents, which can also limit its use in certain experiments.
未来方向
There are several potential future directions for research on L-N-(alpha-Phenylethyl)methacrylamide. One potential direction is to further investigate its mechanism of action and its potential effects on biochemical and physiological processes in the body. Additionally, research could be conducted to investigate the potential applications of L-N-(alpha-Phenylethyl)methacrylamide in drug delivery, gene therapy, tissue engineering, and materials science. Finally, research could be conducted to develop new synthesis methods for L-N-(alpha-Phenylethyl)methacrylamide and to develop new methods for its use in lab experiments.
合成方法
L-N-(alpha-Phenylethyl)methacrylamide can be synthesized in a variety of ways, including via the Grignard reaction and the Friedel-Crafts reaction. The Grignard reaction is a chemical process that involves the reaction of an alkyl halide with a metal salt of an organic acid to form an organometallic compound. The Friedel-Crafts reaction is an organic reaction that involves the reaction of an alkyl halide with an aromatic compound to form an alkyl-substituted aromatic compound. Both of these methods can be used to synthesize L-N-(alpha-Phenylethyl)methacrylamide.
属性
IUPAC Name |
2-methyl-N-[(1S)-1-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLWLYFJFFNEMV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

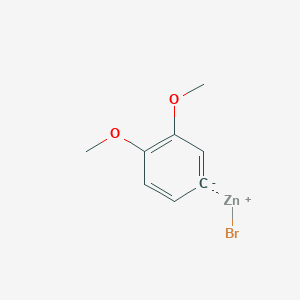
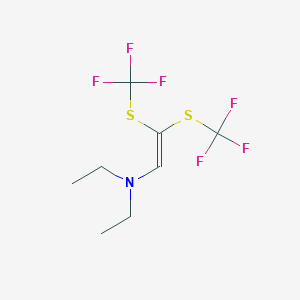

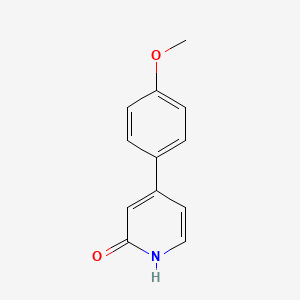
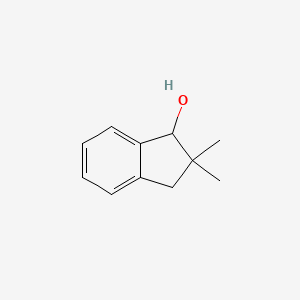
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)



![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
